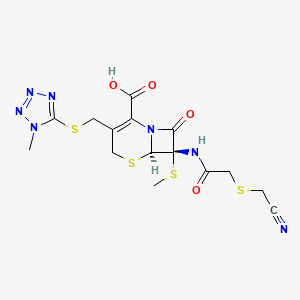

S-Methyl Cefmetazole

説明

“S-Methyl Cefmetazole” is a derivative of cefmetazole, a cephalosporin antibiotic . Cefmetazole is a semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms . It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted .

Synthesis Analysis

The synthesis of cefmetazole involves several steps, including silanization, halogenation, methoxylation, and secondary silanization of 7beta-dichloroacetamido-3- (1-methyl-1H-tetrazole-5-mercaptomethy)-3-cephem-4-carboxylic acid triethylamine salt serving as a starting material, and then carrying out chain extension and acid and salt formation .

Molecular Structure Analysis

The molecular formula of cefmetazole is C15H17N7O5S3 . It has a weight average of 471.534 and a mono-isotopic mass of 471.045328759 .

Chemical Reactions Analysis

Cefmetazole, like other cephalosporins, inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins located inside the bacterial cell wall .

Physical And Chemical Properties Analysis

Cefmetazole has a bioavailability of approximately 100% following intramuscular injection . There is no appreciable metabolism .

科学的研究の応用

Pharmacokinetics and Production of N-Methylthiotetrazole (NMTT)

S-Methyl Cefmetazole has been evaluated for its pharmacokinetics, particularly in the context of N-methylthiotetrazole (NMTT) production. A study comparing cefoperazone, cefotetan, and cefmetazole found significant differences in NMTT plasma concentrations and urinary recoveries among these cephalosporins. Cefmetazole showed the lowest in vivo production of NMTT, suggesting that cephalosporins primarily excreted renally, like cefmetazole, are associated with lower NMTT production (Welage et al., 1990).

Clinical Efficacy and Safety

Cefmetazole has been extensively evaluated for its clinical efficacy and safety. In Japan, a large-scale clinical evaluation involving 23,855 cases demonstrated its effectiveness in treating infections due to various bacteria. It was found to be effective across all age groups, from infants to the elderly (Shimada et al., 1985).

Comparative Antibacterial Activity

Research comparing the antibacterial activity of cefmetazole with other antibiotics found it to be effective against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins. Its activity against Bacteroides fragilis was particularly noted (Tai et al., 1982).

Reproductive System Effects in Rats

An interesting study on cefmetazole's impact on the reproductive system of male rats indicated that high doses of cefmetazole or free NMTT caused reductions in testicular weight and delayed maturation of spermatogenic germ cells in infant rats, but not in pubertal rats. This study highlights the potential species-specific effects of cefmetazole (Moe et al., 1989).

In Vitro Activity Against Anaerobic Bacteria

Cefmetazole's in vitro activity against various anaerobic bacteria has been assessed, showing good activity against Bacteroides spp., Clostridium spp., and anaerobic gram-positive cocci. Its activity was found to be comparable or superior to other antimicrobial drugs in this respect (Cornick et al., 1987).

Pharmacology and Clinical Trials Overview

Cefmetazole sodium's pharmacology, including its broad spectrum of activity and pharmacokinetics, was summarized in a review focusing on its application in various types of infections and surgical procedures (Schentag, 1991).

Pharmacokinetics and Distribution

A detailed study of cefmetazole's pharmacokinetics, particularly focusing on its intravascular and interstitial fluid distribution, was conducted using the skin window technique. This study provided insights into the drug's rapid distribution and elimination kinetics (Tan et al., 1989).

将来の方向性

Cefmetazole has received attention as a pharmaceutical intervention for extended-spectrum beta-lactamase-producing Escherichia coli (ESBL-EC) infections . Future research may focus on further investigating the pharmacokinetics/pharmacodynamics (PK/PD) characteristics of cefmetazole against ESBL-EC .

特性

IUPAC Name |

(6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methylsulfanyl-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7O4S4/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKWCPOCBYWASE-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)SC)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl Cefmetazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

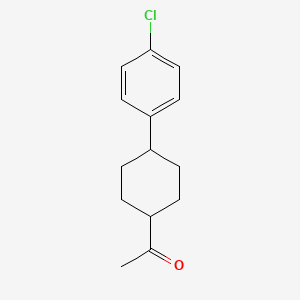

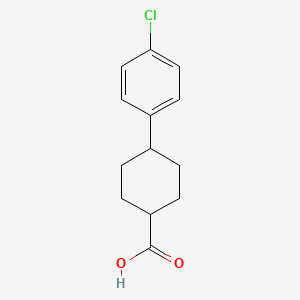

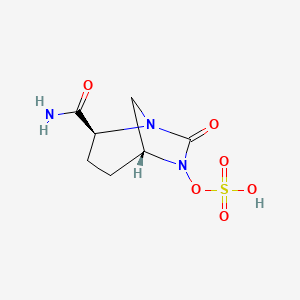

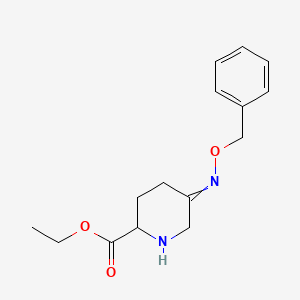

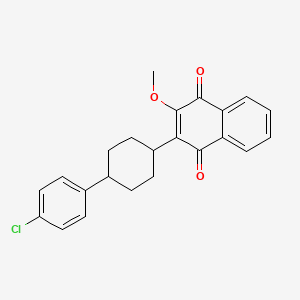

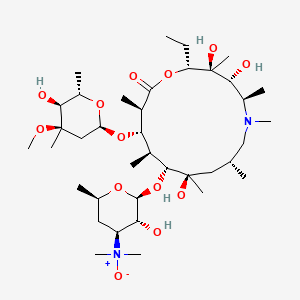

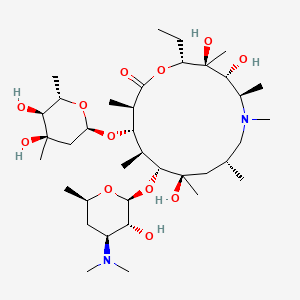

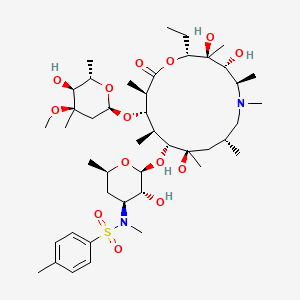

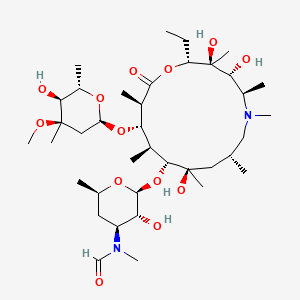

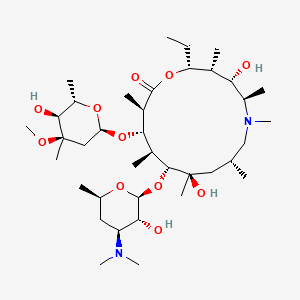

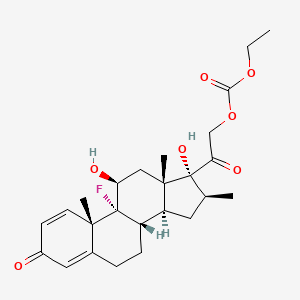

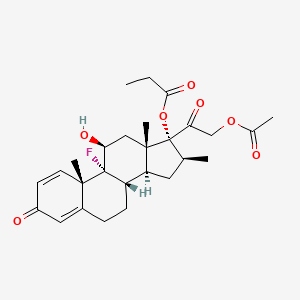

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。